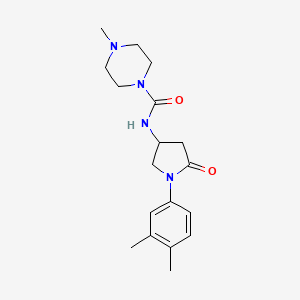
N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The 3,4-dimethylphenyl group is a derivative of benzene, a common aromatic compound. The oxopyrrolidin group is a type of heterocycle, which is a ring structure containing at least one atom that is not carbon .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperazine ring and the attachment of the 3,4-dimethylphenyl and oxopyrrolidin groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperazine ring, an aromatic 3,4-dimethylphenyl group, and an oxopyrrolidin group. These groups would likely confer specific physical and chemical properties to the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Compounds containing piperazine rings, for example, are often basic due to the presence of nitrogen atoms. They may also be soluble in water and have relatively low melting and boiling points .Applications De Recherche Scientifique
Nootropic Agents
Research on 1,4-Disubstituted 2-Oxopyrrolidines, including compounds related to "N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide," has shown potential in the development of nootropic agents. These compounds have been synthesized and tested for nootropic activity, indicating their potential application in enhancing cognitive functions (Valenta et al., 1994).
Androgen Receptor Antagonists
A series of N-arylpiperazine-1-carboxamide derivatives have been synthesized and evaluated for their ability to act as androgen receptor (AR) antagonists. These compounds, including variations of the core structure , have demonstrated potent antiandrogenic activity, suggesting their potential use in the treatment of conditions like prostate cancer (Kinoyama et al., 2005).
Enaminone-Based Synthesis
Research into enaminone-based compounds, including those structurally related to "this compound," has highlighted a novel one-pot synthesis method. These compounds have been studied for their chemical properties, including single crystal X-ray diffraction and DFT studies, showing their versatile application in chemical synthesis and molecular insight studies (Barakat et al., 2020).
PET Imaging of MET Receptor
Compounds structurally related to the queried chemical have been developed and evaluated for in vivo imaging of the mesenchymal-epithelial transition (MET) receptor using positron emission tomography (PET). This application is crucial for the clinical development of MET-targeted cancer therapeutics, demonstrating the compound's relevance in medical imaging and cancer research (Wu et al., 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-4-methylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O2/c1-13-4-5-16(10-14(13)2)22-12-15(11-17(22)23)19-18(24)21-8-6-20(3)7-9-21/h4-5,10,15H,6-9,11-12H2,1-3H3,(H,19,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFVVZVMVBWUHII-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)N3CCN(CC3)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine hydrochloride](/img/structure/B2410775.png)
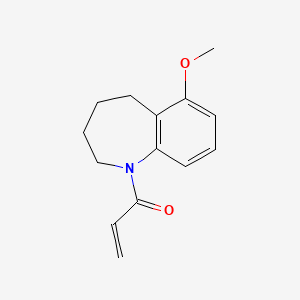
![3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2410781.png)
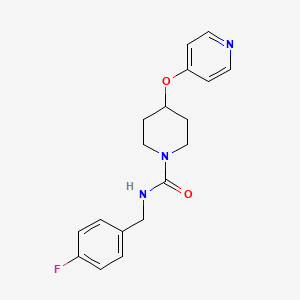
![4-amino-N-(6-{[2-(4-methoxyphenyl)ethyl]amino}pyridin-3-yl)butanamide](/img/structure/B2410784.png)
![2-[5-(Trifluoromethyl)pyridin-2-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2410786.png)

![1-(4-benzylpiperidin-1-yl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2410789.png)
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide](/img/structure/B2410790.png)
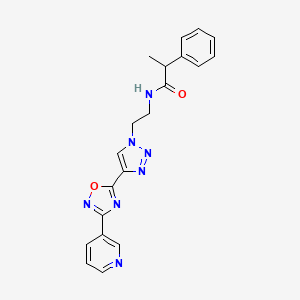
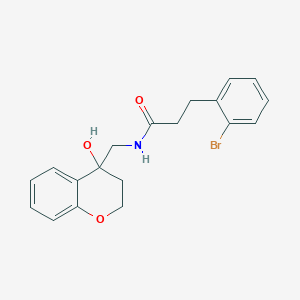
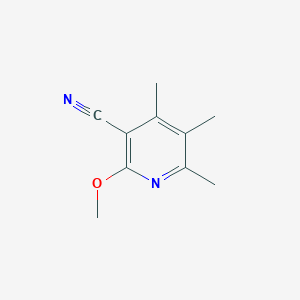

![N-(1H-1,3-benzimidazol-2-yl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B2410797.png)
